2-(10H-Phenothiazin-10-yl)propan-1-ol
Description
Properties
Molecular Formula |
C₁₅H₁₅NOS |
|---|---|
Molecular Weight |
257.35 |
Origin of Product |
United States |
Advanced Spectroscopic Characterization Techniques and Structural Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2-(10H-Phenothiazin-10-yl)propan-1-ol. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments, a complete picture of the atomic connectivity and spatial arrangement can be constructed.
The ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule. The expected chemical shifts are influenced by the electron-donating nitrogen and sulfur atoms and the aromatic nature of the phenothiazine (B1677639) core, as well as the aliphatic propanol (B110389) side chain.
Proton (¹H) NMR: The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons of the phenothiazine rings and the aliphatic protons of the 2-propyl-1-ol side chain. The eight aromatic protons typically appear in the downfield region (around 6.8-7.5 ppm) as a series of complex multiplets due to spin-spin coupling. The protons on the propanol side chain—the methylene (B1212753) group attached to the nitrogen (N-CH₂), the methine proton (CH), the methyl group (CH₃), and the hydroxyl proton (OH)—will have characteristic chemical shifts. The N-CH₂ protons are expected to be diastereotopic due to the chiral center at the adjacent carbon, potentially resulting in two distinct signals.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon framework. The phenothiazine core is expected to display six distinct signals for its twelve aromatic carbons (due to symmetry), typically in the range of 115-145 ppm. The carbons of the propanol side chain will appear in the upfield region. The carbon attached to the nitrogen (N-C) would resonate around 40-50 ppm, the methine carbon (CH) bearing the methyl group would be further upfield, the methyl carbon (CH₃) would be one of the most upfield signals, and the carbon bearing the hydroxyl group (CH₂OH) would be found around 60-70 ppm.
Predicted Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Phenothiazine Aromatic H | 6.8 - 7.5 (m) | - |
| Phenothiazine Aromatic C | - | 115 - 145 |
| N-CH₂ | ~4.0 - 4.2 (m) | ~50 - 55 |
| CH | ~2.2 - 2.4 (m) | ~35 - 40 |
| CH₃ | ~1.1 - 1.3 (d) | ~15 - 20 |
| CH₂-OH | ~3.5 - 3.7 (m) | ~65 - 70 |
Note: These are predicted values and can vary based on the solvent and experimental conditions. 'm' denotes multiplet, 'd' denotes doublet.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent protons on the aromatic rings and, critically, would map the connectivity within the propanol side chain: from the N-CH₂ protons to the CH proton, and from the CH proton to the CH₃ protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique allows for the direct assignment of each carbon signal based on the chemical shift of its attached proton(s). For example, the proton signal for the methyl group will correlate with the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is vital for establishing the connection between the phenothiazine core and the side chain. A key correlation would be observed between the N-CH₂ protons of the side chain and the carbons of the phenothiazine ring adjacent to the nitrogen atom (C-4a, C-5a).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation. Correlations might be observed between the N-CH₂ protons and the protons on the inner aromatic rings (H-1, H-9), confirming the orientation of the side chain relative to the heterocyclic core.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns.
Both ESI and APCI are soft ionization techniques suitable for analyzing phenothiazine derivatives.
Electrospray Ionization (ESI): ESI is particularly effective for polar molecules and is well-suited for this compound due to the presence of the hydroxyl group and the nitrogen atom. In positive ion mode, ESI would readily produce the protonated molecule [M+H]⁺, allowing for accurate molecular weight confirmation.
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds. While ESI is generally preferred for a molecule with a hydroxyl group, APCI can also be used and may provide complementary fragmentation data. For phenothiazines, APCI can sometimes lead to the formation of radical cations.
Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would reveal characteristic fragmentation pathways. The fragmentation is typically dominated by cleavages within the propanol side chain.
A primary fragmentation event would be the loss of the propanol side chain through cleavage of the N-C bond, leading to the formation of a stable phenothiazine radical cation or a protonated phenothiazine ion (m/z 198 or 199). Another characteristic fragmentation is the alpha-cleavage adjacent to the nitrogen atom within the side chain. The cleavage between the first and second carbon of the side chain would result in a fragment containing the phenothiazine ring and the first CH₂ group. A key diagnostic ion for the side chain would be the loss of a water molecule (H₂O) from the protonated molecule.
Expected Key Fragment Ions
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 272 | [M+H]⁺ | Protonated molecule |
| 254 | [M+H - H₂O]⁺ | Loss of water from the propanol group |
| 199/198 | [Phenothiazine+H]⁺ or [Phenothiazine]⁺˙ | Cleavage of the N-C bond to the side chain |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Properties
IR and UV-Vis spectroscopy provide information about the functional groups present and the electronic transitions within the molecule.
Infrared (IR) Spectroscopy: The IR spectrum would confirm the presence of key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. The N-H stretch of the phenothiazine core is absent due to substitution at the nitrogen atom. C-H stretching vibrations for the aromatic rings would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the side chain would be observed just below 3000 cm⁻¹. The C-N stretching vibration is expected around 1200-1350 cm⁻¹, and the C-O stretch of the primary alcohol would appear in the 1000-1100 cm⁻¹ region. Aromatic C=C stretching bands will be visible in the 1450-1600 cm⁻¹ range.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile (B52724), reveals information about the conjugated π-electron system of the phenothiazine core. Phenothiazine itself exhibits strong absorption bands. For this compound, absorption maxima (λ_max) are expected around 250-260 nm and 300-320 nm. These absorptions are attributed to π-π* electronic transitions within the aromatic system. The substitution on the nitrogen atom can cause a slight shift (hypsochromic or bathochromic) in these absorption bands compared to the unsubstituted phenothiazine.
Vibrational Band Assignment in IR Spectra
Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups and structural features of a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.orgmsu.edu For this compound, the IR spectrum is a composite of the vibrations from the phenothiazine nucleus and the N-linked propanol side chain. The interpretation of this spectrum relies on assigning specific absorption bands to corresponding vibrational modes.
The phenothiazine ring system has several characteristic absorption bands. The two benzene (B151609) rings within the structure exhibit vibrations typical of their substitution pattern. clockss.org Aromatic C-H stretching vibrations are generally observed in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations within the aromatic rings typically appear as a series of sharp bands in the 1600-1450 cm⁻¹ range. researchgate.net Specifically, sharp and intense bands around 1595 cm⁻¹ and 1474 cm⁻¹ are assigned to the in-phase and out-of-phase breathing modes of the C=C bonds in the rings. researchgate.net
The heterocyclic central ring contributes distinct vibrational signatures. The symmetric stretching of the C-S-C group is typically found around 1080 cm⁻¹, while the C-N-C symmetric stretching mode is attributed to a band near 1243 cm⁻¹. researchgate.net Bands corresponding to the substitution pattern on the benzene rings, such as out-of-plane C-H bending, are also identifiable in the "fingerprint region" (below 1500 cm⁻¹). For the 1,2-disubstituted pattern of the phenothiazine rings, characteristic bands can be observed. nih.gov
The 2-(propan-1-ol) substituent introduces several additional key bands. The most prominent of these is the broad absorption band due to the O-H stretching vibration of the alcohol group, which typically appears in the 3600-3200 cm⁻¹ region. researchgate.net The broadness of this peak is indicative of intermolecular hydrogen bonding in the condensed phase. Aliphatic C-H stretching vibrations from the propyl chain (CH₃ and CH₂) are expected in the 2960-2850 cm⁻¹ range. Furthermore, the C-O stretching vibration of the primary alcohol is anticipated to produce a strong band in the 1075-1000 cm⁻¹ region. clockss.org
Table 1: Vibrational Band Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group / Structural Unit |
|---|---|---|
| 3600-3200 (Broad) | O-H Stretch | Alcohol (-OH) |
| 3100-3000 | C-H Stretch | Aromatic (Phenothiazine) |
| 2960-2850 | C-H Stretch | Aliphatic (-CH₃, -CH₂) |
| ~1595 | C=C Stretch (in-phase breathing) | Aromatic (Phenothiazine) |
| ~1474 | C=C Stretch (out-of-phase breathing) | Aromatic (Phenothiazine) |
| ~1243 | C-N-C Symmetric Stretch | Heterocyclic Ring |
| ~1080 | C-S-C Symmetric Stretch | Heterocyclic Ring |
| 1075-1000 | C-O Stretch | Primary Alcohol |
| 870-740 | C-H Out-of-Plane Bend | Aromatic (Benzene Substitution) |
Electronic Transitions and Chromophore Analysis in UV-Vis Spectra
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. uzh.ch The absorption of this radiation promotes electrons from a ground electronic state to a higher energy excited state. shu.ac.uk In this compound, the phenothiazine ring system acts as the primary chromophore, the part of the molecule responsible for absorbing light.
The electronic spectrum of phenothiazine and its derivatives is characterized by multiple absorption bands in the UV region, which arise from π → π* and n → π* transitions. shu.ac.ukresearchgate.net The extensive conjugation of the tricyclic aromatic system results in several high-intensity π → π* transitions. researchgate.net For the parent 10H-phenothiazine, characteristic absorption maxima (λmax) are observed at approximately 252 nm and 316 nm. nih.gov These bands are attributed to π → π* transitions within the conjugated system of the phenothiazine nucleus.
The introduction of a substituent at the N-10 position, such as the propanol group, typically has a minor effect on the position of these absorption bands, acting as an auxochrome. The nitrogen atom's lone pair of electrons (n electrons) can also participate in electronic transitions. The n → π* transition involves the promotion of one of these non-bonding electrons to an anti-bonding π* orbital. These transitions are generally of lower intensity compared to π → π* transitions and are often observed as a shoulder on the main absorption bands or as a distinct band at a longer wavelength. researchgate.net For instance, in some phenothiazine derivatives, an n → π* transition is identified at around 312 nm. researchgate.net The solvent environment can influence the position of these bands; polar solvents can cause a blue shift (to shorter wavelengths) in n → π* transitions due to the stabilization of the non-bonding orbital. shu.ac.uk
Table 2: Typical Electronic Transitions for the Phenothiazine Chromophore
| Approximate λmax (nm) | Type of Transition | Associated Orbitals | Relative Intensity |
|---|---|---|---|
| ~230-260 | π → π | π bonding to π antibonding | High |
| ~300-320 | π → π | π bonding to π antibonding | Moderate to High |
| ~310-330 | n → π | n non-bonding to π antibonding | Low |
X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Packing
Table 3: Representative Crystallographic Data for N-Substituted Phenothiazine Derivatives
| Compound | Crystal System | Space Group | Dihedral Angle (°) | Reference |
|---|---|---|---|---|
| 2-((10-hexyl-10H-phenothiazin-3-yl)methylene)malononitrile | Monoclinic | P2₁/a | Not specified | nih.gov |
| N-butyl-5-methyl-3-nitro-5,10-dihydrophenazine | Monoclinic | P2₁/n | 2.74 / 6.37 | acs.org |
| A functionalized phenothiazine | Orthorhombic | P2₁2₁2₁ | 23.13 | acs.org |
| Another functionalized phenothiazine | Monoclinic | P2₁/c | 14.2 / 13.6 | acs.org |
Theoretical and Computational Chemistry Studies of 2 10h Phenothiazin 10 Yl Propan 1 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) has emerged as a robust method for computing the molecular structure and energies of molecules. shd-pub.org.rs It offers a balance between accuracy and computational cost, making it a popular choice for studying a wide range of chemical systems.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for gauging molecular stability and reactivity. irjweb.comscispace.com A smaller gap generally implies higher reactivity and easier electronic transitions.
For phenothiazine (B1677639) derivatives, the HOMO is typically localized on the electron-rich phenothiazine ring system, which includes the sulfur and nitrogen atoms. The LUMO, conversely, is often distributed over the aromatic rings. In the case of 2-(10H-Phenothiazin-10-yl)propan-1-ol, the propan-1-ol substituent can influence the energy levels of these frontier orbitals.
Table 1: Illustrative Frontier Molecular Orbital Energies for a Phenothiazine Derivative (10-Acetyl-10H-phenothiazine 5-oxide)
| Orbital | Energy (eV) |
| HOMO | -6.12 |
| LUMO | -1.67 |
| Energy Gap (ΔE) | 4.45 |
Note: Data is for 10-Acetyl-10H-phenothiazine 5-oxide and is provided as a representative example of HOMO-LUMO analysis in phenothiazine derivatives.
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MESP map displays regions of varying electrostatic potential on the electron density surface. Red-colored areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack.
In a study of 10-Acetyl-10H-phenothiazine 5-oxide, a related phenothiazine derivative, the MESP surface revealed that the most negative potential was located around the oxygen atom of the sulfoxide (B87167) group, making it a likely site for electrophilic interaction. researchgate.net Conversely, regions of positive potential were observed around the hydrogen atoms. For this compound, it can be similarly hypothesized that the oxygen atom of the hydroxyl group and the nitrogen and sulfur heteroatoms of the phenothiazine ring would exhibit negative electrostatic potential, while the hydrogen atoms of the hydroxyl and alkyl groups would show positive potential. This charge distribution is critical in governing the molecule's intermolecular interactions.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited states of molecules and predicting their electronic absorption and emission spectra. researchgate.net It is an extension of DFT that allows for the calculation of transition energies and oscillator strengths, which are crucial for understanding a molecule's photophysical behavior. scispace.com
TD-DFT calculations can predict the absorption and emission wavelengths of a molecule, providing valuable insights into its color and fluorescence properties. For phenothiazine derivatives, these calculations can help rationalize their observed spectroscopic characteristics.
For example, TD-DFT calculations performed on 5,5-dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide, another phenothiazine derivative, successfully predicted its emission band. nih.gov The calculated vertical S1→S0 transition was found to be in good agreement with the experimentally observed emission peak. nih.gov Similar calculations for this compound would be expected to show electronic transitions primarily involving the phenothiazine chromophore, likely corresponding to π→π* transitions. The position of the absorption and emission bands would be influenced by the nature of the propan-1-ol substituent.
Table 2: Illustrative Predicted Emission Wavelength for a Phenothiazine Derivative
| Compound | Calculated Emission (nm) | Experimental Emission (nm) |
| 5,5-dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide | 386 | 374 |
Note: This data is for a related phenothiazine compound and serves as an example of the application of TD-DFT in predicting emission spectra. nih.gov
Intramolecular Charge Transfer (ICT) is a fundamental process in many organic molecules, particularly those with electron-donating and electron-accepting moieties. Upon photoexcitation, an electron can be transferred from the donor part of the molecule to the acceptor part, leading to a charge-separated excited state. The nature of this ICT state can significantly impact the molecule's fluorescence properties.
In phenothiazine derivatives, the phenothiazine core typically acts as the electron donor. The nature of the substituent can determine the efficiency and pathway of ICT. Studies on other phenothiazine-based systems have revealed the existence of different types of ICT states, such as Planar Intramolecular Charge Transfer (PICT) and Twisted Intramolecular Charge Transfer (TICT) states. nih.gov PICT states are generally associated with strong fluorescence, while TICT states are often non-emissive or weakly emissive. nih.gov For this compound, the propan-1-ol group is not a strong electron acceptor, but the possibility of subtle charge transfer interactions upon excitation cannot be ruled out and would require specific computational investigation.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are critical to its function. Conformational analysis aims to identify the stable conformations (isomers that can be interconverted by rotation about single bonds) of a molecule and their relative energies. Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time, offering insights into its conformational changes and flexibility. nih.gov
The phenothiazine ring system is not planar and adopts a characteristic "butterfly" conformation. The propan-1-ol substituent attached to the nitrogen atom can exist in various conformations due to rotation around the C-N and C-C single bonds. A thorough conformational analysis of this compound would involve systematically exploring the potential energy surface to identify the low-energy conformers.
MD simulations could further elucidate the dynamic behavior of these conformers in different environments, such as in various solvents. nih.gov Such simulations would track the atomic motions over time, providing a detailed picture of the molecule's flexibility and the timescales of conformational transitions. This information is crucial for understanding how the molecule interacts with its environment and other molecules.
Investigation of Ring Puckering and Rotational Isomers of the Phenothiazine Core and Side Chain
The phenothiazine core is not planar and characteristically adopts a folded or "butterfly" conformation along the sulfur-nitrogen axis. rsc.org This non-planarity results in a puckered central thiazine (B8601807) ring. Computational studies, often employing Density Functional Theory (DFT), are utilized to investigate the energetics and geometries of these puckered structures. The degree of puckering can be influenced by the nature and size of the substituent at the N-10 position. researchgate.net
For phenothiazine derivatives, two primary conformations are often considered: quasi-axial (QA) and quasi-equatorial (QE), which describe the orientation of the N-10 substituent relative to the plane of the phenothiazine ring system. acs.org The interplay between these conformers is a key aspect of their chemistry. In the case of this compound, the propan-1-ol side chain can exist in different rotational isomers (rotamers) due to the rotation around the N-C and C-C single bonds.
The stability of these conformers is influenced by the electronic nature of the substituents. rsc.org For instance, studies on N-aryl phenothiazines have shown that electron-releasing substituents tend to favor intra (quasi-equatorial) conformations, while electron-withdrawing substituents favor extra (quasi-axial) conformations in the ground state. rsc.org The specific orientation of the side chain in this compound will therefore be a result of the balance between steric and electronic effects.
Conformational analyses have revealed that different conformers can have varying degrees of biological activity. nih.gov For some phenothiazine drugs, a specific conformation is associated with higher binding affinity to receptors. nih.gov For instance, a comparison of biologically active and inactive phenothiazine derivatives showed distinct differences in the angle between the two aryl rings and the torsion angle of the side chain. nih.gov
| Conformation Type | Angle Between Aryl Ring Planes | Torsion Angle around N(10)-C Bond of Side-Chain |
|---|---|---|
| Biologically Active | 134-145° | 64-69° or 129-144° |
| Low Biological Activity | 155-160° | -80 to -84° |
Impact of Conformation on Electronic and Spectroscopic Properties
The specific conformation adopted by this compound has a profound impact on its electronic and spectroscopic properties. The degree of ring puckering and the orientation of the side chain influence the extent of π-conjugation within the molecule, which in turn affects its absorption and emission spectra. rsc.org
Computational studies have demonstrated that different conformers can exhibit distinct optoelectronic properties. For some phenothiazine derivatives, the quasi-equatorial conformer can display thermally activated delayed fluorescence (TADF) characteristics due to a small energy difference between the singlet and triplet energy states, while the quasi-axial conformer may show classical fluorescence. rsc.org This highlights the critical role of conformational control in determining the photophysical behavior of these molecules.
The electronic properties of N-substituted phenothiazines are also sensitive to conformational changes. rsc.org The oxidation potentials, for example, have been shown to correlate with the Hammett σp parameters of remote substituents on N-aryl phenothiazines, indicating that electronic effects are transmitted through the molecule and are influenced by its geometry. rsc.org
Furthermore, the conformation affects the intramolecular charge transfer (ICT) character of the excited states. researchgate.net A more planar conformation in the excited state can lead to a larger Stokes shift, which is the difference between the absorption and emission maxima. rsc.org The solvent environment can also play a role in stabilizing certain conformations, thereby influencing the spectroscopic output.
| Conformer | Singlet-Triplet Energy Difference (ΔEST) | Resulting Emission Characteristic |
|---|---|---|
| Quasi-equatorial | Small (e.g., 0.18 eV) | Thermally Activated Delayed Fluorescence (TADF) |
| Quasi-axial | Large (e.g., 1.14 eV) | Classical Fluorescence |
Reactivity and Reaction Mechanisms of 2 10h Phenothiazin 10 Yl Propan 1 Ol
Oxidation Chemistry of the Phenothiazine (B1677639) Core
The phenothiazine nucleus is highly susceptible to oxidation, primarily at the sulfur atom, leading to the formation of sulfoxides and sulfones. This reactivity is a cornerstone of phenothiazine chemistry and has been extensively studied through both chemical and electrochemical methods.
Mechanisms of Sulfoxide (B87167) and Sulfone Formation
The oxidation of the sulfur atom in the phenothiazine ring of 2-(10H-Phenothiazin-10-yl)propan-1-ol can be achieved using a variety of oxidizing agents. The process typically proceeds in a stepwise manner, first forming the sulfoxide and then, under more stringent conditions, the sulfone.
Common oxidizing agents for the conversion of phenothiazines to their sulfoxides include hydrogen peroxide, nitric acid, and m-chloroperoxybenzoic acid (m-CPBA). The reaction mechanism generally involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. For instance, with hydrogen peroxide, the reaction can be acid-catalyzed, where the protonated peroxide is a more potent electrophile.
Further oxidation of the sulfoxide to the sulfone requires more vigorous reaction conditions or stronger oxidizing agents. This second oxidation step is generally slower than the first due to the electron-withdrawing nature of the sulfoxide group, which deactivates the sulfur atom towards further electrophilic attack.
The reaction pathway can be summarized as follows:
Phenothiazine to Sulfoxide:
this compound + [O] → 2-(10H-Phenothiazin-10-yl-5-oxide)propan-1-ol
Sulfoxide to Sulfone:
2-(10H-Phenothiazin-10-yl-5-oxide)propan-1-ol + [O] → 2-(10H-Phenothiazin-10-yl-5,5-dioxide)propan-1-ol
| Oxidizing Agent | Typical Product | Reaction Conditions |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Sulfoxide | Aqueous or alcoholic solution, often with acid catalyst |
| m-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide or Sulfone | Controlled stoichiometry for sulfoxide; excess for sulfone |
| Potassium Permanganate (KMnO₄) | Sulfone | Strong oxidizing conditions |
Electrochemical Oxidation Pathways and Redox Properties
The phenothiazine core of this compound is electrochemically active and undergoes oxidation at relatively low positive potentials. The initial step in the electrochemical oxidation is the formation of a cation radical. This process is typically a one-electron transfer and is often reversible.
The stability of the resulting cation radical is influenced by the nature of the solvent and the N-substituent. In the case of this compound, the propanol (B110389) side chain can influence the redox potential and the subsequent reaction pathways of the cation radical. This radical cation can then undergo further reactions, including dimerization, deprotonation, or reaction with nucleophiles present in the medium.
Further oxidation at higher potentials can lead to the formation of a dication. These highly reactive species are generally unstable and can undergo rapid follow-up chemical reactions. The specific electrochemical behavior, including the oxidation potentials, is highly dependent on the experimental conditions such as the electrode material, solvent, and supporting electrolyte.
Reactions at the Hydroxyl Group of the Propanol Side Chain
The secondary hydroxyl group on the propanol side chain of this compound is a key site for functionalization, allowing for the synthesis of a variety of derivatives through reactions typical of alcohols.
Esterification and Etherification Reactions
The hydroxyl group of this compound can undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. Acid-catalyzed Fischer esterification with a carboxylic acid is a common method, although the reaction is reversible and may require removal of water to drive it to completion. The use of more reactive acylating agents like acid chlorides or anhydrides, often in the presence of a base to neutralize the acidic byproduct, provides a more efficient route to ester formation.
Etherification of the hydroxyl group can be achieved through various methods, most notably the Williamson ether synthesis. This involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. The choice of base is crucial to ensure sufficient deprotonation without causing side reactions.
| Reaction Type | Reagents | Product |
|---|---|---|
| Esterification (Fischer) | Carboxylic Acid, Acid Catalyst | Ester |
| Esterification | Acid Chloride/Anhydride, Base | Ester |
| Etherification (Williamson) | Base, Alkyl Halide | Ether |
Dehydration and Other Elimination Pathways
Under acidic and/or thermal conditions, the hydroxyl group of the propanol side chain can be eliminated in a dehydration reaction to form an alkene. This reaction typically proceeds via a carbocation intermediate, especially given that it is a secondary alcohol. The stability of the potential carbocation and the reaction conditions will influence the facility of this process and the regioselectivity of the resulting double bond.
Alternative elimination pathways might be accessible under different conditions, for example, through conversion of the hydroxyl group into a better leaving group (e.g., a tosylate) followed by base-induced elimination.
Reactivity of the N-Substituent and Ring Modifications
The aromatic rings of the phenothiazine nucleus are susceptible to electrophilic substitution reactions. However, the reactivity and regioselectivity of such substitutions are strongly influenced by the electron-donating properties of the nitrogen and sulfur atoms, as well as by the presence of the N-substituent. The positions para to the nitrogen atom (positions 3 and 7) are generally the most activated towards electrophilic attack. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. The specific conditions required for these reactions would need to be carefully controlled to avoid oxidation of the phenothiazine core.
Electrophilic Aromatic Substitution Reactions of the Phenothiazine Ring (e.g., Halogenation, Nitration)
The phenothiazine nucleus readily undergoes electrophilic aromatic substitution (EAS) due to the electron-donating effects of the nitrogen and sulfur heteroatoms, which activate the aromatic rings. nih.govcdnsciencepub.com Theoretical calculations and experimental evidence have established that the reactivity of the carbon atoms in the phenothiazine ring system towards electrophiles decreases in the order of 3 > 1 >> 2 > 4. cdnsciencepub.com Consequently, electrophilic substitution predominantly occurs at the C-3 and C-7 positions, which are para to the nitrogen atom and benefit from its strong activating effect. nih.gov
Halogenation
The halogenation of phenothiazine derivatives is a well-established method for introducing substituents onto the aromatic rings. The reaction typically proceeds by treating the phenothiazine substrate with a halogenating agent, often in the presence of a catalyst. Given the high reactivity of the phenothiazine core, these reactions can sometimes lead to a mixture of products, including oxidized species, if not carefully controlled. acs.org
Nitration
The nitration of phenothiazine introduces a nitro (NO₂) group onto the aromatic ring, a versatile functional group that can be further transformed. The reaction is typically carried out using nitric acid, often in combination with a strong acid like sulfuric or perchloric acid. bohrium.commasterorganicchemistry.com The mechanism of phenothiazine nitration is complex and involves initial one-electron oxidation steps. The reaction of phenothiazine with nitric acid initially forms a phenothiazine cation radical. bohrium.com This intermediate is then further oxidized to a phenazthionium cation. The final step is the nucleophilic attack of a nitrite (B80452) anion on this cation to yield the nitro-substituted product. bohrium.com This process typically results in the formation of 3-nitrophenothiazine, which may also be oxidized at the sulfur atom to form 3-nitrophenothiazine S-oxide, depending on the reaction conditions. bohrium.com
| Reaction | Typical Reagents | Primary Product(s) | Key Mechanistic Feature |
|---|---|---|---|
| Halogenation (Bromination) | Br₂, Lewis Acid (e.g., FeBr₃) | 3-Bromo- and 3,7-dibromophenothiazine derivatives | Standard electrophilic aromatic substitution on an activated ring. youtube.com |
| Nitration | HNO₃, H₂SO₄ or HClO₄ | 3-Nitrophenothiazine S-oxide | Involves cation-radical and phenazthionium cation intermediates. bohrium.com |
Derivatization Strategies at the Nitrogen Atom
The nitrogen atom at the 10-position of the phenothiazine ring is a primary site for synthetic modification. Its nucleophilicity allows for a variety of derivatization strategies, most notably N-alkylation and N-acylation, which have been extensively used to synthesize a vast library of pharmacologically important compounds. mdpi.comwikipedia.org The compound this compound is itself a product of the N-alkylation of the parent phenothiazine molecule.
N-Alkylation
N-alkylation involves the formation of a new carbon-nitrogen bond. This is typically achieved through a nucleophilic substitution reaction where the phenothiazine nitrogen attacks an alkyl halide or another suitable electrophile. researchgate.net The reaction is generally performed in the presence of a base to deprotonate the N-H group, thereby increasing its nucleophilicity. The choice of base and solvent system can significantly influence the reaction outcome and yield. nih.gov For example, strong bases like sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are effective, as are weaker bases like potassium carbonate (K₂CO₃) under certain conditions. researchgate.netnih.gov
N-Acylation
N-acylation introduces an acyl group to the nitrogen atom, forming an amide linkage. This reaction is commonly carried out using acyl chlorides or acid anhydrides as the acylating agents. nih.gov The synthesis often involves reacting the phenothiazine with the appropriate acyl chloride, which can lead to the formation of 10-acylphenothiazine derivatives. nih.gov These reactions provide a route to another class of phenothiazine derivatives with distinct electronic and structural properties compared to their N-alkylated counterparts.
| Strategy | Typical Reagents | Product Type | Common Conditions |
|---|---|---|---|
| N-Alkylation | Alkyl halides (e.g., R-Br, R-Cl) | 10-Alkylphenothiazines | Base (NaH, K₂CO₃), Solvent (DMF, THF). researchgate.netnih.gov |
| N-Acylation | Acyl chlorides (e.g., R-COCl) | 10-Acylphenothiazines | Often performed in a suitable solvent like THF. nih.gov |
| N-Arylation | Polyfluoroarenes | 10-Arylphenothiazines | Base (K₂CO₃), Solvent (DMF). mdpi.com |
| N-Phosphorylation | 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide | N-Phosphorylated phenothiazines | In situ generated sodium salt of phenothiazine in THF. mdpi.com |
Advanced Spectroscopic Investigations and Photophysical Properties
Fluorescence and Phosphorescence Studies
The emission characteristics of phenothiazine (B1677639) derivatives are intricately linked to their molecular structure, substituent groups, and the surrounding environment. These factors govern the efficiency of both fluorescence and phosphorescence processes.
Photoluminescence Quantum Yield Measurements and Lifetime Analysis
The photoluminescence quantum yield (PLQY) and excited-state lifetime are critical parameters for characterizing the emissive properties of a fluorophore. For phenothiazine derivatives, these values can vary significantly. Generally, the non-planar, butterfly-like structure of the phenothiazine core can lead to non-radiative decay pathways, which may result in lower quantum yields in solution.
However, structural modifications and the nature of substituents can markedly influence these properties. For instance, the introduction of bulky groups or moieties that restrict intramolecular rotations can enhance fluorescence by suppressing non-radiative decay channels. While specific PLQY and lifetime values for 2-(10H-phenothiazin-10-yl)propan-1-ol are not reported, analysis of related N-substituted phenothiazines provides a basis for estimation.
Table 1: Representative Photophysical Data for Selected Phenothiazine Derivatives (Note: Data for this compound is hypothetical and for illustrative purposes only)
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) | Solvent |
| 10-Methylphenothiazine | ~320 | ~440 | ~0.02 | ~2.5 | Cyclohexane |
| N-Acetylphenothiazine | ~340 | ~460 | ~0.10 | ~3.1 | Ethanol (B145695) |
| This compound (Hypothetical) | ~330 | ~450 | N/A | N/A | Ethanol |
N/A: Not available in the reviewed literature.
The propan-1-ol substituent in the target molecule could influence its photophysical behavior through steric and electronic effects, potentially affecting both the quantum yield and lifetime.
Investigation of Stimuli-Responsive Emission Phenomena (e.g., Mechanochromism, AIE)
Phenothiazine derivatives have been shown to exhibit fascinating stimuli-responsive emission properties, including mechanochromism and aggregation-induced emission (AIE).
Mechanochromism: This phenomenon involves a change in the emission color of a material upon the application of a mechanical force, such as grinding or shearing. This change is often attributed to a transition from a crystalline to an amorphous state, which alters the intermolecular interactions and molecular packing. Several phenothiazine-based molecules have demonstrated significant mechanochromic luminescence, with emission colors shifting to longer wavelengths (red-shift) upon grinding. rsc.orgrsc.org This behavior is often reversible, with the original emission color being restored by solvent fuming or heating. Given its molecular structure, it is plausible that this compound could exhibit mechanochromic properties in the solid state.
Aggregation-Induced Emission (AIE): AIE is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in a poor solvent or in the solid state. acs.orgrsc.org The mechanism is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. nih.govbeilstein-archives.org Many phenothiazine derivatives have been identified as AIE-active luminogens. acs.orgrsc.org The presence of the propan-1-ol group in this compound could influence its aggregation behavior and potentially lead to AIE characteristics.
Photoinduced Electron Transfer and Energy Transfer Processes
The electron-rich nature of the phenothiazine core makes it an excellent electron donor in photoinduced electron transfer (PET) processes. Upon photoexcitation, the phenothiazine moiety can donate an electron to an acceptor molecule, leading to the formation of a charge-separated state. This property is fundamental to the application of phenothiazine derivatives in various fields, including photocatalysis and organic electronics.
Similarly, phenothiazine derivatives can participate in photoinduced energy transfer (EnT) processes. Depending on the relative energy levels of the excited states, the phenothiazine unit can act as either an energy donor or an energy acceptor. The efficiency of these PET and EnT processes is governed by factors such as the distance and orientation between the donor and acceptor units, the solvent polarity, and the driving force of the reaction. While specific studies on this compound are lacking, the inherent electronic structure of the phenothiazine ring suggests its potential involvement in such photophysical processes.
Circular Dichroism (CD) Spectroscopy for Chiral Enantiomers
The presence of a chiral center at the second position of the propan-1-ol substituent in this compound means that this compound can exist as a pair of enantiomers, (R)- and (S)-2-(10H-phenothiazin-10-yl)propan-1-ol. These enantiomers are non-superimposable mirror images of each other.
Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. Chiral molecules will exhibit a unique CD spectrum, with positive and negative peaks (Cotton effects) that are characteristic of their absolute configuration. The CD spectra of the (R)- and (S)-enantiomers of a chiral compound will be mirror images of each other.
For chiral phenothiazine derivatives, CD spectroscopy can provide valuable information about the stereochemistry and the conformation of the molecule in solution. The electronic transitions of the phenothiazine chromophore, when perturbed by the chiral center, will give rise to distinct CD signals. Although experimental CD spectra for the enantiomers of this compound have not been reported, it is a key technique that would be employed to distinguish between and characterize the individual enantiomers.
Applications in Analytical Chemistry and Sensor Development Non Clinical Focus
Chromatographic Methods for Separation and Purity Assessment
Chromatographic techniques are fundamental in analytical chemistry for the separation, identification, and quantification of chemical compounds. The structural features of 2-(10H-Phenothiazin-10-yl)propan-1-ol lend themselves to analysis by both high-performance liquid chromatography (HPLC) and gas chromatography (GC).
Currently, there is a lack of specific, published HPLC methods developed exclusively for the analysis of this compound. However, based on the general principles of HPLC for phenothiazine (B1677639) derivatives, a reversed-phase HPLC (RP-HPLC) method would be the most probable approach for its separation and purity assessment. A typical RP-HPLC system would likely employ a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The isocratic or gradient elution would be optimized to achieve adequate retention and resolution of the compound from any impurities or other components in a mixture. Detection would most likely be performed using a UV-Vis detector, leveraging the chromophoric nature of the phenothiazine ring system, typically at wavelengths between 250 and 300 nm.
Table 1: Hypothetical HPLC Parameters for this compound Analysis
| Parameter | Suggested Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Temperature | Ambient (e.g., 25 °C) |
This table represents a theoretical starting point for method development, as specific experimental data for this compound is not currently available in the literature.
Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. For this compound, a primary consideration would be its thermal stability and volatility. While the phenothiazine core is relatively stable, the propanol (B110389) group might require derivatization, such as silylation, to increase its volatility and prevent thermal degradation in the GC inlet and column. A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, would likely be suitable for its separation. Flame ionization detection (FID) would be an appropriate detection method due to the presence of carbon atoms in the molecule.
Spectrophotometric and Fluorometric Assay Development for Chemical Analysis
Spectrophotometric and fluorometric methods offer sensitive and often rapid means of chemical analysis. The extended π-system of the phenothiazine ring in this compound is expected to give rise to distinct absorption and emission properties that can be exploited for assay development.
While specific colorimetric reactions for this compound have not been detailed in the literature, it is well-established that phenothiazine derivatives can undergo oxidation to form intensely colored radical cations. This reaction can be initiated by various oxidizing agents, and the resulting color change can be measured spectrophotometrically for quantitative analysis. The intensity of the color would be proportional to the concentration of the phenothiazine derivative. Such a method could potentially be used for the detection of oxidizing species or for the quantification of the compound itself in various non-clinical samples.
The phenothiazine moiety is known to be fluorescent. The fluorescence properties of this compound, such as its excitation and emission wavelengths, quantum yield, and lifetime, would need to be characterized to assess its potential as a fluorescent probe. It is conceivable that the interaction of the compound with specific analytes, such as metal ions or small organic molecules, could lead to a change in its fluorescence intensity (quenching or enhancement) or a shift in its emission wavelength. This would form the basis for a "turn-off" or "turn-on" fluorescent sensor. The propanol group could also be further functionalized to introduce specific recognition sites for target analytes, thereby enhancing the selectivity of the potential sensor.
Electrochemical Sensing Platforms
The electroactive nature of the phenothiazine core makes it an excellent candidate for the development of electrochemical sensors. Phenothiazines can be reversibly oxidized at relatively low potentials, a property that is highly desirable for electrochemical sensing applications. An electrochemical sensor based on this compound could be fabricated by immobilizing the compound onto an electrode surface, such as glassy carbon, gold, or a screen-printed electrode. This could be achieved through various techniques, including electropolymerization, drop-casting, or self-assembly. The resulting modified electrode could then be used for the detection of analytes that can be either electrochemically oxidized or reduced, with the phenothiazine moiety acting as a mediator to facilitate the electron transfer process. Alternatively, the interaction of a target analyte with the immobilized this compound could perturb its electrochemical signal, providing a basis for detection.
Table 2: Potential Electrochemical Sensing Applications
| Sensing Principle | Target Analyte Class |
| Mediated Electrocatalysis | Biologically relevant molecules (e.g., NADH, hydrogen peroxide) |
| Direct Electrochemical Response | Metal ions, organic pollutants |
| Affinity-Based Sensing | Specific binding partners (after functionalization) |
This table outlines potential applications based on the known electrochemical behavior of phenothiazine derivatives, pending experimental validation for this compound.
Lack of Publicly Available Research Hinders a Detailed Analysis of this compound in Specific Analytical Applications
A thorough investigation into the scientific literature reveals a significant gap in research concerning the specific applications of the chemical compound This compound in the fields of analytical chemistry and sensor development, particularly focusing on voltammetric techniques and the creation of phenothiazine-based electrodes for non-clinical use. Despite a broad search for its electrochemical behavior and potential use in chemical detection, no dedicated studies detailing its application in these areas were identified.
Phenothiazine and its derivatives are a well-studied class of compounds known for their redox properties, which make them suitable for various electrochemical applications. Research has demonstrated the use of different phenothiazine derivatives in the development of sensors for a range of analytes. However, the specific derivative, this compound, does not appear in the available body of scientific literature in the context of voltammetric analysis or as a component in the fabrication of chemical sensors.
Consequently, a detailed discussion on the "Applications in Analytical Chemistry and Sensor Development" for this particular compound, as outlined in the requested article structure, cannot be provided at this time. The absence of published research, including data on its performance in voltammetric techniques for the detection of chemical species or its role in the development of phenothiazine-based electrodes, makes it impossible to generate a scientifically accurate and informative article on this specific subject.
Further research and publication in peer-reviewed scientific journals would be necessary to elucidate the potential of this compound in these specialized analytical fields. Until such studies are conducted and their findings are made public, a comprehensive article on this topic remains unfeasible.
Role in Materials Science and Optoelectronics
Phenothiazine (B1677639) Derivatives as Building Blocks for Organic Semiconductors
Organic semiconductors are at the heart of flexible and transparent electronics. Phenothiazine derivatives have emerged as crucial building blocks in this area due to their excellent charge-transporting capabilities and tunable energy levels. researchgate.net
A key strategy in designing efficient organic electronic materials is the "donor-acceptor" (D-A) approach. rsc.org In this design, an electron-donating unit (the donor) is linked to an electron-accepting unit (the acceptor). This architecture facilitates intramolecular charge transfer (ICT), which can lower the bandgap of the material and tune its absorption and emission properties. rsc.org
Phenothiazine, with its electron-rich core, serves as an excellent donor moiety. researchgate.net By coupling phenothiazine derivatives with various electron acceptors, researchers can create materials with tailored optoelectronic properties for specific applications. acs.orgresearchgate.net For instance, in the context of organic solar cells, D-A systems based on phenothiazine can enhance light absorption and improve charge separation at the donor-acceptor interface. mdpi.com Similarly, in OLEDs, the D-A design allows for the tuning of emission colors.
Table 1: Examples of Phenothiazine-Based Donor-Acceptor Systems and their Properties
| Donor Moiety | Acceptor Moiety | Application | Key Properties |
|---|---|---|---|
| Phenothiazine | Cyanoacrylic acid | Dye-Sensitized Solar Cells (DSSCs) | Efficient electron injection, high molar extinction coefficient. mdpi.com |
| Phenothiazine | Perylene diimide | Organic Solar Cells (OSCs) | Broad absorption spectrum, good charge transport. |
| Phenothiazine | Benzothiadiazole | Organic Light-Emitting Diodes (OLEDs) | Tunable emission color, high quantum efficiency. |
| Phenothiazine | Diketopyrrolopyrrole | Organic Field-Effect Transistors (OFETs) | High charge carrier mobility. |
In many organic electronic devices, such as perovskite solar cells and OLEDs, a hole-transporting material (HTM) is a critical component. The HTM facilitates the efficient extraction and transport of positively charged holes from the active layer to the electrode. Phenothiazine derivatives have shown great promise as HTMs due to their suitable highest occupied molecular orbital (HOMO) energy levels, good hole mobility, and excellent film-forming properties. derpharmachemica.comgoogle.com
The ionization potentials of phenothiazine-based polymers, which correspond to their HOMO levels, are typically in the range of 5.0-5.1 eV. rsc.orgresearchgate.net This energy level is well-aligned with the valence band of many perovskite materials and the HOMO levels of common emitters in OLEDs, enabling efficient hole injection and transport. derpharmachemica.com The non-planar structure of the phenothiazine unit can also contribute to the amorphous nature of the thin films, which is beneficial for achieving uniform and defect-free layers. rsc.org
Researchers have synthesized various phenothiazine-based HTMs and demonstrated their effectiveness in perovskite solar cells, achieving high power conversion efficiencies. The stability of the device is also a critical factor, and phenothiazine-based HTMs are being explored for their potential to enhance the long-term operational stability of these next-generation solar cells. derpharmachemica.com
Polymer Synthesis and Functionalization with Phenothiazine Moieties
The incorporation of phenothiazine units into polymers allows for the combination of the desirable electronic properties of the phenothiazine core with the processability and mechanical flexibility of polymers.
Conjugated polymers, which have a backbone of alternating single and double bonds, are a major class of organic semiconductors. The introduction of phenothiazine moieties into the main chain of a conjugated polymer can significantly influence its electronic properties. For instance, it can lower the ionization potential of the polymer, making it a better p-type (hole-transporting) semiconductor. rsc.orgresearchgate.net
Several synthetic methods have been employed to create phenothiazine-containing conjugated polymers, including Ni(0)-catalyzed and Suzuki coupling polymerizations. rsc.org These methods allow for the creation of both homopolymers of phenothiazine derivatives and alternating copolymers with other aromatic units. rsc.org
For a molecule like 2-(10H-Phenothiazin-10-yl)propan-1-ol, direct incorporation into the main chain of a conjugated polymer via common cross-coupling reactions would be challenging due to the presence of the hydroxyl group. However, the hydroxyl group offers a site for functionalization. It could be converted into a more reactive group, such as a halide or a boronic ester, which could then participate in polymerization reactions. Alternatively, the hydroxyl group could be used to create a side chain attached to a pre-existing polymer backbone.
A plausible route for utilizing this compound in polymer synthesis would be through esterification. The hydroxyl group can react with a molecule containing a polymerizable functional group, such as acrylic acid or methacrylic acid, to form a phenothiazine-containing monomer. This monomer could then undergo radical polymerization to form a polymer with phenothiazine moieties in the side chains.
Polymer nanocomposites, which are materials composed of a polymer matrix with dispersed nanoscale fillers, can exhibit enhanced properties compared to the individual components. The incorporation of phenothiazine-functionalized fillers or the use of phenothiazine-containing polymers as the matrix can lead to nanocomposites with interesting electronic and optical properties.
For example, phenothiazine-containing polymers could be blended with inorganic nanoparticles, such as quantum dots or metal oxides, to create hybrid materials for applications in photovoltaics or photocatalysis. The phenothiazine units could facilitate charge transfer between the polymer and the nanoparticles, improving the efficiency of the device.
Applications in Photoactive Materials and Dyes
The strong electron-donating ability and rich photophysical properties of phenothiazine derivatives make them excellent candidates for use in photoactive materials and dyes. nih.gov
Phenothiazine-based dyes have been extensively investigated as sensitizers in dye-sensitized solar cells (DSSCs). In a DSSC, a dye molecule absorbs light and injects an electron into a wide-bandgap semiconductor, typically titanium dioxide (TiO2), initiating the process of current generation. The efficiency of a DSSC is highly dependent on the properties of the dye, including its light absorption spectrum, energy levels, and stability.
The molecular structure of phenothiazine dyes can be readily modified to optimize their performance in DSSCs. mdpi.com For example, by introducing different acceptor groups and π-conjugated linkers, the absorption spectrum can be broadened to capture more of the solar spectrum, and the energy levels can be tuned to ensure efficient electron injection and dye regeneration. The presence of bulky substituents on the phenothiazine core can also help to prevent dye aggregation on the TiO2 surface, which can lead to efficiency losses. mdpi.com
While this compound itself is not a complete dye, its phenothiazine core provides the necessary electron-donating component. The hydroxyl group could serve as a point of attachment for an anchoring group, such as a carboxylic acid, which is needed to bind the dye to the TiO2 surface. Further modification with an acceptor group would be necessary to create a functional D-A dye for DSSC applications.
Table 2: Photovoltaic Performance of DSSCs Based on Different Phenothiazine Dyes
| Dye | Jsc (mA cm⁻²) | Voc (V) | ff | PCE (%) |
|---|---|---|---|---|
| P2 | 10.84 | 0.592 | 0.69 | 4.41 |
| N719 (Reference) | - | - | - | 6.2 |
| Phenothiazine Dye 1 | 9.87 | 0.65 | 0.72 | 4.61 |
| Phenothiazine Dye 2 | 11.21 | 0.68 | 0.73 | 5.54 |
Data compiled from various sources for illustrative purposes.
Exploration of Mechanochromism and Aggregation-Induced Emission Properties
Scientific investigation into the specific mechanochromic and aggregation-induced emission (AIE) properties of this compound is not found in the reviewed literature. However, the phenothiazine moiety is a well-established component in the design of materials exhibiting these phenomena.
Mechanochromism refers to the change in the color and/or fluorescence of a material in response to mechanical stimuli such as grinding, shearing, or pressure. This property is highly sought after for applications in mechanosensors, security inks, and data storage. rsc.org In many phenothiazine derivatives, this behavior is attributed to the transition between crystalline and amorphous states, or changes in molecular packing and conformation upon the application of force. rsc.org For instance, a dumbbell-shaped D–π–A–π–D molecule incorporating two phenothiazine units demonstrated a significant color change from orange to red upon grinding, with a fluorescence emission peak shifting from 567 nm to 635 nm. rsc.org This change was reversible, with the original state being restored by solvent fuming. rsc.org The mechanism was identified as a reversible phase transition between crystalline and amorphous states, which alters the intermolecular π-stacking. rsc.org
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in a solution become highly luminescent upon aggregation in a poor solvent or in the solid state. beilstein-archives.orgacs.org This is often contrary to the common aggregation-caused quenching (ACQ) effect. The restriction of intramolecular motion (RIM) is the generally accepted mechanism for AIE. acs.org For phenothiazine-based molecules, which often possess rotatable bonds, aggregation restricts these motions, thus blocking non-radiative decay pathways and opening up radiative channels, leading to enhanced fluorescence. acs.org Studies on various phenothiazine derivatives have confirmed their AIE characteristics. beilstein-archives.orgbohrium.com For example, a study on fluorinated phenothiazine compounds found that they all displayed significant AIE behaviors. bohrium.com Theoretical and experimental work on phenothiazine-diphenylsulfone derivatives has shown that in an aggregated state, the twisting of the phenothiazine group is restricted, which reduces non-radiative decay and leads to the AIE effect. acs.orgnih.gov
The table below summarizes the mechanochromic properties of a representative phenothiazine derivative, illustrating the typical changes observed.
| Compound | Stimulus | Initial Emission (color) | Final Emission (color) | Wavelength Shift (nm) |
| PBPAN rsc.org | Grinding | 567 (Orange) | 635 (Red) | +68 |
| P-2 bohrium.com | Grinding | ~550 (Yellow) | ~626 (Red-Orange) | +76 |
This table presents data for other phenothiazine derivatives to illustrate the concept of mechanochromism, as no specific data for this compound is available.
Utilization in Dye-Sensitized Solar Cells and Photovoltaic Applications
There is no specific research available detailing the use of this compound in dye-sensitized solar cells (DSSCs) or other photovoltaic applications. Nevertheless, the phenothiazine scaffold is a cornerstone in the development of organic dyes for solar cells due to its strong electron-donating ability and its capacity to suppress molecular aggregation. researchgate.net
Phenothiazine acts as an excellent electron donor core in D-π-A (Donor-π bridge-Acceptor) organic sensitizers used in DSSCs. researchgate.net Its electron-rich nitrogen and sulfur atoms give it a stronger donor character than many other amines like triphenylamine (B166846) or carbazole. rsc.org The non-planar structure of phenothiazine helps to inhibit the formation of dye aggregates on the semiconductor surface (e.g., TiO2), which would otherwise quench fluorescence and reduce device efficiency. rsc.org
Researchers have synthesized and tested numerous phenothiazine-based dyes in DSSCs, achieving high power conversion efficiencies (PCE). For example, a series of organic dyes with a phenothiazine central unit, a cyanoacrylate acceptor, and a triarylamine donor achieved PCEs ranging from 4.2% to 6.2%. rsc.org By modifying the substituents on the phenothiazine ring, the photophysical and electrochemical properties of the dye can be fine-tuned to optimize light harvesting and electron injection into the semiconductor's conduction band. rsc.org Some phenothiazine-based dyes have even demonstrated photovoltaic performances comparable to or exceeding that of the commercial ruthenium complex N719, a standard sensitizer (B1316253) in DSSCs. rsc.orgnih.gov
The table below presents the photovoltaic performance data for a selection of DSSCs using different phenothiazine-based dyes, showcasing the potential of this class of compounds.
| Dye | Jsc (mA cm⁻²) | Voc (V) | FF | PCE (%) |
| Phenothiazine 2 rsc.org | 11.98 | 0.99 | 0.62 | 7.35 |
| NSPt-C6 rsc.org | 14.42 | 0.69 | 0.63 | 6.22 |
| Dye 2a nih.gov | 17.96 | 0.70 | 0.49 | 6.22 |
| PTZ-based Dye rsc.org | - | - | - | up to 5.5 |
This table includes performance data for various phenothiazine derivatives to illustrate their application in DSSCs, as no specific data for this compound is available. Jsc = short-circuit current density, Voc = open-circuit voltage, FF = fill factor, PCE = power conversion efficiency.
Biochemical Interaction Mechanisms Strictly in Vitro and Mechanistic, Non Clinical
Enzymatic Transformations and Metabolic Pathways In Vitro (Focus on Reaction Chemistry)
The in vitro enzymatic transformation of phenothiazine (B1677639) derivatives, including structures analogous to 2-(10H-Phenothiazin-10-yl)propan-1-ol, is primarily characterized by oxidative reactions catalyzed by various enzymes. These transformations are crucial in understanding the potential metabolic fate of the compound at a purely chemical level.
Oxidation by Specific Enzymes (e.g., Peroxidases, Laccases)
Phenothiazines are recognized as substrates for peroxidases, such as horseradish peroxidase (HRP), and laccases. nih.govnih.gov The enzymatic cycle of these oxidoreductases involves the transfer of electrons from the phenothiazine molecule, leading to the formation of a transient cation radical.
In the presence of hydrogen peroxide (H₂O₂), HRP is activated to a high-valence iron species (Compound I and Compound II). nih.gov Phenothiazines can then act as reducing substrates, donating an electron to these activated forms of the enzyme, which results in the generation of a phenothiazine cation radical (PH•⁺). nih.gov This initial one-electron oxidation is a key step in the subsequent chemical transformations. Studies on various 2-substituted 10-(3-(dimethylamino)propyl) phenothiazines have shown that they are oxidized by HRP, and the rate of this reaction is influenced by the electronic properties of the substituents. nih.gov
Laccases, which are multi-copper oxidases, can also catalyze the oxidation of phenothiazines by a similar single-electron transfer mechanism, utilizing molecular oxygen as the final electron acceptor. nih.gov The rate of laccase-catalyzed oxidation is dependent on the redox potential difference between the enzyme and the phenothiazine substrate. mdpi.com While specific studies on this compound are not available, the presence of the electron-rich phenothiazine core suggests it would be a viable substrate for these enzymes.
Identification and Characterization of In Vitro Reaction Products and Byproducts
Following the initial enzymatic formation of the cation radical, several subsequent reactions can occur, leading to a variety of products. The specific products formed depend on the reaction conditions and the structure of the N-10 side chain.
For many N-substituted phenothiazines, two primary oxidation pathways have been identified in vitro. utwente.nl The first involves the oxidation of the sulfur atom in the heterocyclic ring to form the corresponding sulfoxide (B87167). nih.govutwente.nl This is a common metabolic route for phenothiazines. kau.edu.sanih.gov
The second pathway can involve the cleavage of the N-10 alkyl side chain. utwente.nl The stability and reactivity of the cation radical intermediate play a crucial role in determining the fate of the side chain. For some phenothiazines, this can lead to the liberation of the phenothiazine core, which can be further oxidized. utwente.nl In the case of chlorpromazine, electrochemical oxidation has been shown to produce both the sulfoxide and a nor-chlorpromazine sulfoxide, indicating side-chain modification. mdpi.com
It is important to note that direct experimental evidence identifying the specific in vitro enzymatic reaction products of this compound is currently lacking in the scientific literature. The aforementioned products are based on studies of other N-substituted phenothiazine derivatives.
Chemical Antioxidant Properties and Radical Scavenging Mechanisms
The phenothiazine scaffold is well-known for its antioxidant properties, which are attributed to its ability to donate a hydrogen atom or an electron to neutralize free radicals.
Investigation of Redox Properties in Model Systems
The antioxidant activity of phenothiazines is intrinsically linked to their redox properties. The ease with which the phenothiazine nucleus can be oxidized to a stable cation radical makes it an effective radical scavenger. The primary mechanism often involves the donation of the hydrogen atom from the nitrogen at the 10-position (N-H) to a free radical, thereby neutralizing it. This process is energetically favorable in many systems. nih.gov
Kinetic Studies of Antioxidant Activity
Kinetic studies of the antioxidant activity of phenothiazine derivatives have been conducted using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method. These studies allow for the determination of reaction rate constants and stoichiometry, providing a quantitative measure of antioxidant efficacy.
The general mechanism of radical scavenging by phenothiazines involves the following steps:
Hydrogen Atom Transfer (HAT): PHNH + R• → PHN• + RH
Single Electron Transfer (SET): PHNH + R• → PHNH•⁺ + R⁻
The predominant mechanism can depend on the nature of the radical and the solvent. Kinetic studies on various phenothiazine derivatives have established their ability to act as potent antioxidants. nih.gov For instance, the chain-breaking rate constants for the reaction of some phenothiazines with peroxyl radicals have been determined, quantifying their effectiveness as inhibitors of lipid peroxidation.
While specific kinetic data for this compound is not available, the structural similarity to other N-substituted phenothiazines suggests it would exhibit comparable antioxidant activity. Further kinetic studies are necessary to quantify the radical scavenging efficiency of this specific compound.
Interaction with Isolated Biological Macromolecules (e.g., Proteins, DNA) In Vitro at a Purely Mechanistic Level (Excluding Efficacy/Toxicity)
The interaction of small molecules with biological macromolecules is a fundamental aspect of their biochemical profile. In vitro studies with isolated proteins and DNA can elucidate the mechanistic details of these non-covalent interactions.
Numerous studies have investigated the binding of N-alkyl phenothiazine derivatives to serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), using spectroscopic techniques. nih.govrsc.orgnih.gov These studies consistently show that phenothiazines can bind to albumin, often with high affinity.
The primary mechanism of interaction is typically static quenching of the intrinsic fluorescence of the protein's tryptophan and tyrosine residues. nih.govnih.gov This indicates the formation of a ground-state complex between the phenothiazine derivative and the albumin molecule. Thermodynamic analysis often reveals that hydrophobic interactions and hydrogen bonding play a significant role in the binding process. nih.gov Site-marker displacement experiments have suggested that many phenothiazines bind to specific sites on albumin, such as Sudlow's site I. rsc.orgnih.gov
The binding of phenothiazines to DNA has also been investigated. nih.gov The planar, tricyclic structure of the phenothiazine core allows for intercalation between the base pairs of the DNA double helix. nih.gov This mode of binding is often characterized by changes in the UV-visible absorption and fluorescence spectra of the compound upon interaction with DNA. Additionally, the positive charge that can be present on some phenothiazine derivatives can lead to electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. nih.gov
While direct experimental data on the interaction of this compound with isolated proteins and DNA is not currently available, the established behavior of other N-substituted phenothiazines provides a strong indication that it would also engage in such interactions, primarily driven by the properties of its phenothiazine core and N-propanol substituent.
Future Research Perspectives and Emerging Directions
Development of Novel and Sustainable Synthetic Methodologies for Enhanced Control over Molecular Architecture
The synthesis of phenothiazine (B1677639) derivatives is a well-established field, yet there remains a continuous drive to develop more efficient, selective, and environmentally benign methodologies. mdpi.com Traditional synthetic routes often involve multi-step processes with harsh reaction conditions. Future research will likely focus on the development of novel synthetic pathways that offer greater control over the molecular architecture of compounds like 2-(10H-Phenothiazin-10-yl)propan-1-ol.
Modern synthetic strategies such as C-H activation, cross-coupling reactions, and multicomponent reactions are expected to play a significant role in the functionalization of the phenothiazine core. researchgate.net These methods can provide more direct and atom-economical routes to a wide array of derivatives. For instance, the development of catalytic systems that enable regioselective functionalization of the aromatic rings of the phenothiazine nucleus would allow for the introduction of various substituents to tailor the electronic and steric properties of the molecule.
Furthermore, the principles of green chemistry are increasingly being integrated into synthetic organic chemistry. researchgate.net This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave-assisted synthesis or flow chemistry. ijrap.net The application of these principles to the synthesis of this compound and its analogues will be a crucial aspect of future research, aiming to reduce the environmental impact of their production.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| C-H Activation | Direct functionalization, high atom economy | Development of selective catalysts |
| Cross-Coupling Reactions | Versatile for forming C-C and C-N bonds | Use of earth-abundant metal catalysts |
| Multicomponent Reactions | High efficiency, molecular diversity | Design of novel reaction cascades |
| Flow Chemistry | Improved safety, scalability, and control | Optimization of reactor design and conditions |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields | Exploration of solvent-free conditions |
Advanced Theoretical Modeling for Predictive Design of Phenothiazine Derivatives with Tailored Properties
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for understanding and predicting the properties of phenothiazine derivatives. mdpi.comnih.gov Advanced theoretical modeling will be instrumental in the rational design of new derivatives of this compound with specific, tailored properties.
DFT calculations can provide valuable insights into the electronic structure, molecular geometry, and spectroscopic properties of these molecules. mdpi.comtandfonline.com This information is crucial for predicting their behavior in various applications. For example, by calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, researchers can estimate the electronic band gap and predict the photophysical and electrochemical properties of new derivatives. rsc.org
Future research will likely involve the use of more sophisticated computational models, including time-dependent DFT (TD-DFT) for studying excited-state properties and quantum mechanics/molecular mechanics (QM/MM) methods for simulating the behavior of these molecules in complex environments. researchgate.net These advanced models will enable the predictive design of phenothiazine derivatives with optimized performance for applications in materials science and beyond. The conformational stability of such molecules is significantly influenced by dispersion-type electron correlation effects, a factor that can be investigated through detailed theoretical studies. nih.gov
Exploration of Novel Non-Clinical Applications in Diverse Chemical and Materials Science Fields
While phenothiazine derivatives have a rich history in medicine, their unique electronic and photophysical properties make them attractive candidates for a wide range of non-clinical applications. wikipedia.orgu-szeged.hunih.govresearchgate.net Future research on this compound and its derivatives will likely focus on exploring their potential in materials science.
The electron-donating nature of the phenothiazine core makes these compounds suitable for use in organic electronics. rsc.org Derivatives of phenothiazine have been investigated as hole-transporting materials in organic light-emitting diodes (OLEDs) and perovskite solar cells. rsc.org The presence of the hydroxyl group in this compound offers a handle for further functionalization or for influencing the self-assembly and film-forming properties of the material.
Other potential applications include their use as redox indicators, antioxidants in industrial applications, and as components of electrochromic devices. researchgate.net The ability of the phenothiazine nucleus to undergo reversible oxidation and the influence of substituents on the redox potential can be exploited in the design of novel sensors and smart materials. rsc.org Research into the supramolecular self-assembly of phenothiazine derivatives could also lead to the development of new functional materials with ordered structures. news-medical.net
| Application Area | Relevant Properties | Research Direction |
| Organic Electronics | Hole-transporting ability, photoluminescence | Design of derivatives with tailored energy levels and charge mobility |
| Sensors | Redox activity, fluorescence | Development of selective and sensitive probes for ions and molecules |
| Electrochromic Devices | Reversible color change upon redox switching | Synthesis of stable and high-contrast electrochromic polymers |
| Antioxidants | Radical scavenging ability | Investigation of structure-activity relationships for industrial applications |
Integration of Green Chemistry Principles in the Synthesis and Application of Phenothiazine Alcohol Derivatives
The principles of green chemistry are becoming increasingly important in all areas of chemical research and development. For phenothiazine alcohol derivatives like this compound, future research will need to prioritize the integration of these principles throughout the entire lifecycle of the compounds, from their synthesis to their final application.
In terms of synthesis, this involves the development of processes that minimize waste, use less hazardous chemicals, and are more energy-efficient. researchgate.net This could include the use of catalytic methods that replace stoichiometric reagents, the use of renewable feedstocks, and the design of reactions that can be carried out in environmentally benign solvents like water or supercritical fluids.
Beyond the synthesis, the application of these compounds should also be considered from a green chemistry perspective. This includes designing derivatives that are more durable and have a longer lifespan in their intended applications, as well as considering their biodegradability and potential environmental fate at the end of their use. The development of phenothiazine-based materials that can be easily recycled or repurposed would also be a significant step towards a more sustainable chemical industry.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-(10H-phenothiazin-10-yl)propan-1-ol, and how can reaction efficiency be monitored?
- Methodology : A common approach involves nucleophilic substitution or alkylation of the phenothiazine nitrogen using propanol derivatives. For analogous compounds (e.g., phenothiazine acetic acid), hydrolysis of intermediates (e.g., esters) under basic conditions (KOH/ethanol) is employed, followed by acidification to isolate the product . Reaction progress is tracked via TLC or HPLC, with recrystallization (e.g., ethyl acetate) for purification.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : H and C NMR to confirm substitution patterns and alcohol proton integration.
- MS : High-resolution mass spectrometry for molecular ion validation.
- IR : O-H stretch (~3200–3600 cm) to confirm alcohol functionality.
Q. What are common impurities in this compound synthesis, and how are they identified?
- Key Impurities : Alkylation byproducts (e.g., dialkylated phenothiazine) or unreacted starting materials.
- Analysis : Comparative HPLC with reference standards (e.g., fluphenazine impurities ) or LC-MS for mass-based differentiation.
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for this compound synthesis?
- Methodology : DFT calculations to predict transition states for alkylation steps, focusing on steric hindrance at the phenothiazine N-10 position. Molecular docking may assess solvent effects (e.g., ethanol vs. DMF) on reaction kinetics. Experimental validation via kinetic studies (e.g., varying temperature/pH) is critical .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for phenothiazine derivatives?
- Case Study : Discrepancies in bond angles (e.g., 121.74° vs. expected 120° in aromatic systems ) may arise from crystal packing effects. Use SHELX or WinGX for refinement, and validate against solution-state NMR data. Dynamic effects (e.g., conformational flexibility) should be modeled using MD simulations .
Q. How does the electronic structure of this compound influence its redox behavior in biological assays?
- Methodology : Cyclic voltammetry to measure oxidation potentials, correlating with phenothiazine’s electron-donating properties. Compare with analogs (e.g., trifluoromethyl-substituted phenothiazines ) to assess substituent effects. Antioxidant activity assays (e.g., DPPH scavenging) may link redox profiles to therapeutic potential .
Q. What are the challenges in analyzing stereochemical outcomes in phenothiazine derivatives?
- Challenges : Phenothiazine’s planar structure limits stereogenic centers, but propanol side chains may exhibit conformational isomerism. Use chiral HPLC or Mosher ester derivatization for enantiomeric resolution. X-ray crystallography is definitive for absolute configuration .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
